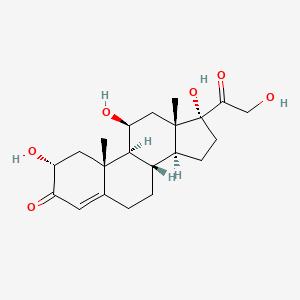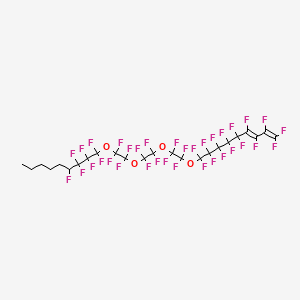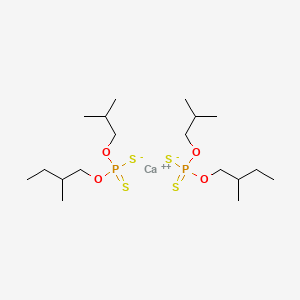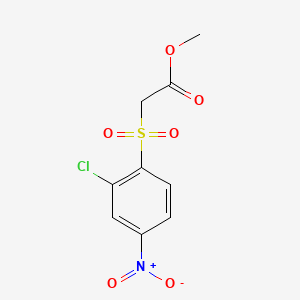
Acetic acid, ((2-chloro-4-nitrophenyl)sulfonyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, ((2-chloro-4-nitrophenyl)sulfonyl)-, methyl ester is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a sulfonyl group attached to a chlorinated nitrophenyl ring, which is further esterified with acetic acid. The presence of both electron-withdrawing groups (chlorine and nitro) on the aromatic ring makes it an interesting subject for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((2-chloro-4-nitrophenyl)sulfonyl)-, methyl ester typically involves the esterification of acetic acid with the corresponding sulfonyl chloride derivative. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((2-chloro-4-nitrophenyl)sulfonyl)-, methyl ester can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF, DMSO).
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous medium.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted sulfonyl derivatives.
Reduction: Amino-substituted sulfonyl esters.
Hydrolysis: Acetic acid and the corresponding alcohol.
Scientific Research Applications
Acetic acid, ((2-chloro-4-nitrophenyl)sulfonyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl group.
Medicine: Investigated for its potential as a prodrug, where the ester bond is hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of dyes and pigments, where its structural properties contribute to the desired color and stability.
Mechanism of Action
The mechanism of action of acetic acid, ((2-chloro-4-nitrophenyl)sulfonyl)-, methyl ester involves its interaction with nucleophilic sites in biological molecules. The sulfonyl group can form covalent bonds with amino acids in proteins, leading to enzyme inhibition or protein modification. This reactivity is exploited in various biochemical assays and drug development processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: A related compound with similar structural features but lacking the sulfonyl and ester groups.
4-Chloro-2-nitrophenol: Another chlorinated nitrophenol with different substitution patterns on the aromatic ring.
2,6-Dichloro-4-nitrophenol: A compound with two chlorine atoms, offering different reactivity and applications.
Uniqueness
Acetic acid, ((2-chloro-4-nitrophenyl)sulfonyl)-, methyl ester stands out due to its combination of functional groups, which confer unique reactivity and versatility in chemical synthesis and biological applications. The presence of both electron-withdrawing groups and an ester bond makes it a valuable intermediate in various chemical processes.
Properties
CAS No. |
139326-49-1 |
|---|---|
Molecular Formula |
C9H8ClNO6S |
Molecular Weight |
293.68 g/mol |
IUPAC Name |
methyl 2-(2-chloro-4-nitrophenyl)sulfonylacetate |
InChI |
InChI=1S/C9H8ClNO6S/c1-17-9(12)5-18(15,16)8-3-2-6(11(13)14)4-7(8)10/h2-4H,5H2,1H3 |
InChI Key |
NAJQKGZPSPOEPV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


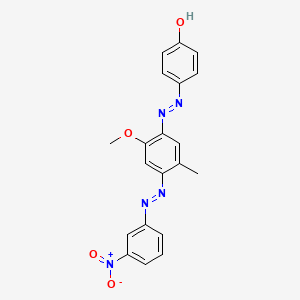

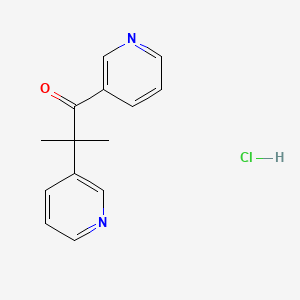
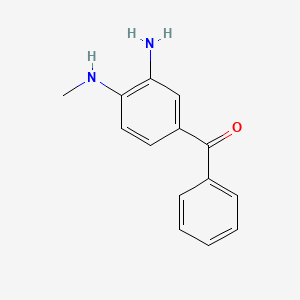
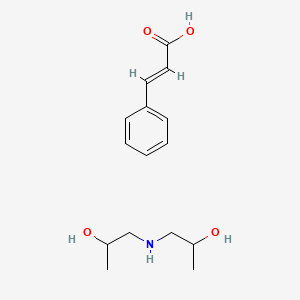
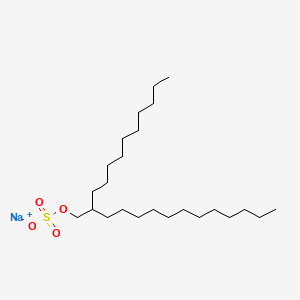

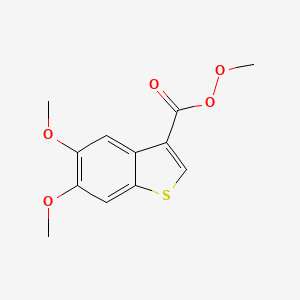
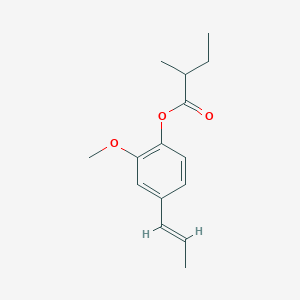

![decahydro-4b,6,6-trimethyl-8H-benzo[3,4]cyclobuta[1,2-b]pyran-8-one](/img/structure/B12670244.png)
